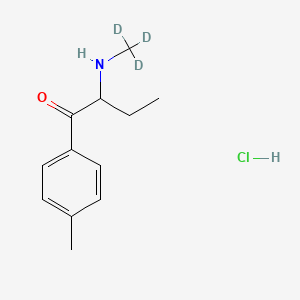

4-Methyl Buphedrone-d3 Hydrochloride

Description

Contextualization within the Synthetic Cathinone (B1664624) Class of New Psychoactive Substances

Synthetic cathinones, often colloquially referred to as "bath salts," are a broad and ever-expanding class of NPS designed to mimic the effects of controlled stimulants like cocaine, amphetamine, and MDMA. These substances are structurally derived from cathinone, a naturally occurring stimulant found in the Khat plant (Catha edulis). The basic chemical structure of cathinone is a phenethylamine (B48288) core with a ketone group at the beta position. Clandestine chemists modify this core structure at various positions to create a wide array of synthetic cathinone derivatives with varying potencies and pharmacological effects.

4-Methylbuphedrone (B1651761), also known as 4-MeMABP, is a synthetic cathinone characterized by a methyl group on the phenyl ring and an ethyl group on the alpha-carbon of the side chain. It falls into the broader category of substituted cathinones, which are classified based on their structural modifications.

| Classification of Selected Synthetic Cathinones | Structural Characteristics | Examples |

| Simple Cathinones | Unsubstituted or minimally substituted cathinone backbone | Methcathinone (B1676376), Buphedrone (B1655700) |

| Ring-Substituted Cathinones | Substitutions on the phenyl ring | Mephedrone (B570743) (4-methylmethcathinone), 4-Methylbuphedrone |

| N-Alkyl Substituted Cathinones | Alkyl groups attached to the nitrogen atom | Ethcathinone, Diethylcathinone |

| Pyrrolidinophenones | A pyrrolidine (B122466) ring incorporated into the nitrogen atom | α-PVP, MDPV |

The continuous emergence of new synthetic cathinone analogs presents a significant challenge to law enforcement and public health officials. Accurate identification and quantification of these substances in biological samples and seized materials are critical for forensic investigations and clinical toxicology.

Significance of Deuterium (B1214612) Labeling in Analytical and Metabolic Research of Cathinones

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are essential for achieving accurate and precise quantification. Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a common and effective method for creating these internal standards.

4-Methylbuphedrone-d3 Hydrochloride serves as an ideal internal standard for the analysis of 4-Methylbuphedrone. The key advantages of using a deuterated standard include:

Similar Chemical and Physical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any sample loss or variability during the analytical process.

Distinct Mass Spectrometric Signal: The mass of a deuterium atom is greater than that of a hydrogen atom. This mass difference allows the mass spectrometer to easily distinguish between the target analyte (4-Methylbuphedrone) and the internal standard (4-Methylbuphedrone-d3).

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high accuracy and precision, minimizing the impact of matrix effects.

The use of deuterated internal standards is a cornerstone of modern forensic toxicology for the reliable identification and quantification of new psychoactive substances, including synthetic cathinones.

Overview of Research Trajectories for 4-Methylbuphedrone and its Isotopic Analogs

Research on 4-Methylbuphedrone and its isotopic analog, 4-Methylbuphedrone-d3 Hydrochloride, is primarily driven by the need to understand its prevalence, pharmacology, and metabolism for forensic and clinical purposes.

Analytical Method Development: A significant area of research focuses on the development and validation of robust analytical methods for the detection of 4-Methylbuphedrone in various matrices, such as blood, urine, and seized materials. In these studies, 4-Methylbuphedrone-d3 Hydrochloride is indispensable as an internal standard to ensure the reliability of the quantitative results.

Metabolic Studies: Understanding the metabolic fate of new psychoactive substances is crucial for identifying appropriate biomarkers of consumption. Research into the metabolism of 4-Methylbuphedrone aims to identify its major metabolites. While specific studies detailing the use of 4-Methylbuphedrone-d3 to trace metabolic pathways are not widely published, the general approach involves in vitro and in vivo models.

In vitro studies often utilize human liver microsomes to identify the primary metabolic pathways, which for many cathinones include:

N-dealkylation: Removal of the alkyl group from the nitrogen atom.

Reduction of the beta-keto group: The ketone is reduced to a hydroxyl group, forming an alcohol metabolite. For 4-Methylbuphedrone, this would result in the formation of 4-methyl-ephedrine.

Hydroxylation of the aromatic ring: Addition of a hydroxyl group to the phenyl ring.

One study has identified 4-methyl-ephedrine as a metabolite of 4-methylbuphedrone in human urine, confirming the reduction of the beta-keto group as a metabolic pathway. oup.com

The availability of 4-Methylbuphedrone-d3 Hydrochloride provides a valuable tool for future research to conduct more detailed and quantitative metabolic studies. By administering the labeled compound in controlled settings, researchers can more easily trace and quantify its metabolites, providing a clearer picture of its biotransformation and elimination from the body. This information is vital for interpreting toxicological findings and for developing comprehensive drug testing panels.

| Research Trajectory | Objective | Role of 4-Methylbuphedrone-d3 Hydrochloride |

| Forensic and Clinical Toxicology | Accurate detection and quantification of 4-Methylbuphedrone in biological samples. | Serves as an internal standard in mass spectrometry-based analytical methods to ensure accuracy and precision. |

| Metabolism and Pharmacokinetics | Identification of metabolic pathways and determination of how the drug is processed and eliminated by the body. | Potential use as a tracer in metabolic studies to facilitate the identification and quantification of metabolites. |

| Reference Material Development | Provision of certified reference materials for quality control and method validation in analytical laboratories. | Manufactured and sold as a certified reference material for use in analytical testing. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

230.75 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3; |

InChI Key |

CNSOPRIVFKVRDH-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyl Buphedrone D3 Hydrochloride

Mass Spectrometry (MS) Applications in Quantification and Identification

Mass spectrometry is a cornerstone technique for the analysis of synthetic cathinones due to its high sensitivity and selectivity. researchgate.net When coupled with chromatographic separation, it provides definitive structural information and enables precise quantification, which is essential in forensic and clinical toxicology. researchgate.netunodc.org The use of a stable isotope-labeled internal standard like 4-Methyl Buphedrone-d3 Hydrochloride is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative results.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of synthetic cathinones. shimadzu.com Electron ionization (EI) is the most common ionization method, which generates reproducible mass spectra that can be compared against spectral libraries for identification. shimadzu.com

The primary fragmentation pathway for cathinones under EI conditions is α-cleavage of the bond between the α and β carbon atoms relative to the nitrogen, resulting in the formation of a characteristic iminium ion. nih.gov This process yields a base peak that is indicative of the substitution on the amine group. nih.gov For instance, the mass spectrum of 4-methylbuphedrone (B1651761) would show a prominent fragment corresponding to the iminium cation.

Despite its widespread use, GC-MS analysis of cathinones presents challenges. Many cathinones are thermally labile and can undergo degradation in the hot GC inlet, potentially leading to inaccurate quantification and misidentification. ojp.gov Oxidative decomposition can result in the formation of enamines or imines. unodc.org To mitigate thermal instability, derivatization of the ketone functional group can be employed, though this adds complexity to the sample preparation process. ojp.gov Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions, allowing for more confident identification, especially in complex mixtures or at low concentrations. shimadzu.comjst.go.jp

Table 1: Typical GC-MS Parameters and Characteristic Ions for Cathinone (B1664624) Analysis| Parameter | Typical Condition/Value | Significance |

|---|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of cathinone analogs. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces standard, reproducible fragmentation patterns for library matching. shimadzu.com |

| Key Fragmentation | α-cleavage | Generates characteristic iminium and benzoyl cations for structural elucidation. nih.govjst.go.jp |

| Common Base Peak (example: Mephedrone) | m/z 58 | Corresponds to the [CH₃NH=CHCH₃]⁺ iminium ion. |

| Challenge | Thermal Degradation | Can lead to analytical errors; requires careful method development. ojp.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of synthetic cathinones in complex biological matrices such as blood, urine, and oral fluid. nih.govrsc.org It overcomes the thermal lability issues associated with GC-MS and often requires less extensive sample preparation. oup.com Electrospray ionization (ESI) is the most frequently used ionization source, typically operating in positive ion mode to protonate the amine group of the cathinone molecule. researchgate.net

The high selectivity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and one or more resulting product ions are monitored. researchgate.netnih.gov This process significantly reduces background noise and matrix interference, leading to low limits of detection and quantification. researchgate.net For quantitative analysis, a stable isotope-labeled internal standard, such as this compound, is indispensable. It co-elutes with the target analyte and experiences similar ionization and matrix effects, allowing for highly accurate and precise measurements. nih.gov Sample preparation for complex matrices often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection. thermofisher.com

Table 2: Representative LC-MS/MS Method Parameters for Synthetic Cathinone Quantification| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 or HILIC | Separates cathinones from matrix components and each other. |

| Mobile Phase | Gradient of Acetonitrile/Water with formic acid or ammonium (B1175870) formate | Achieves efficient elution and promotes ionization. oup.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effectively ionizes the basic amine group of cathinones. researchgate.net |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or "Dilute-and-Shoot" | Removes interferences from complex matrices like urine or blood. thermofisher.com |

High-resolution mass spectrometry (HRMS), utilizing technologies like time-of-flight (TOF) and Orbitrap analyzers, is a powerful tool for the analysis of novel psychoactive substances. europeanreview.orgresearchgate.net Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for the definitive structural elucidation of new synthetic cathinone analogs for which no reference standard exists. europeanreview.orgnih.gov

In addition to qualitative analysis, HRMS can be used for quantification, offering comparable sensitivity and linearity to triple quadrupole instruments. researchgate.netmdpi.com The ability to operate in full-scan mode while maintaining high sensitivity allows for retrospective data analysis; a dataset can be re-examined for compounds that were not initially targeted. researchgate.net This is a significant advantage in the ever-changing landscape of designer drugs. The fragmentation patterns obtained from HRMS instruments (MS/MS or All-Ions Fragmentation) provide rich structural information, aiding in the differentiation of isomers. europeanreview.orgnih.gov

Chromatographic Separation Techniques for Synthetic Cathinones

The structural similarity among the vast number of synthetic cathinone analogs, including positional isomers, makes their chromatographic separation a critical challenge. europeanreview.org Effective separation is essential prior to mass spectrometric detection to ensure unambiguous identification and quantification.

Ultra-high performance liquid chromatography (UHPLC) has largely replaced conventional HPLC for the analysis of synthetic cathinones in high-throughput settings. thermofisher.comeuropeanreview.org UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to achieve significantly faster analysis times and superior chromatographic resolution compared to traditional HPLC. mdpi.com A typical UHPLC-MS/MS analysis for a panel of synthetic cathinones can be completed in under 10 minutes. nih.gov This rapid analysis is crucial for forensic and clinical laboratories that handle large numbers of samples. The enhanced peak capacity and efficiency of UHPLC are particularly beneficial for resolving closely related isomers that may not be distinguishable by mass spectrometry alone. europeanreview.org

While reversed-phase chromatography is the most common separation mode, hydrophilic interaction liquid chromatography (HILIC) offers an alternative and orthogonal approach. thermofisher.comthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (like acetonitrile). This technique is well-suited for the separation of polar compounds like synthetic cathinones. thermofisher.com

HILIC can provide different selectivity compared to reversed-phase methods, which can be advantageous for separating isomers that co-elute on a C18 column. Furthermore, the high organic content of the mobile phase in HILIC can enhance ESI efficiency, potentially leading to increased sensitivity. thermofisher.com This makes HILIC a valuable technique for differentiating cathinone analogs and mitigating matrix effects in complex biological samples. thermofisher.com

Method Validation and Performance Characteristics in Analytical Research

The validation of analytical methods is a critical process to ensure that the chosen methodology is suitable for its intended purpose. For the quantitative analysis of 4-methyl buphedrone (B1655700) using its deuterated analog, this compound, as an internal standard, method validation encompasses the assessment of several key performance characteristics.

Accuracy, precision, and linearity are fundamental parameters in the validation of any quantitative analytical method. These parameters ensure that the measurements are both correct and reproducible over a specified concentration range.

Accuracy refers to the closeness of a measured value to a known or accepted true value. In the context of quantifying 4-methyl buphedrone, accuracy is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) in a blank matrix. The determined concentrations are then compared to the nominal concentrations, and the agreement is expressed as a percentage. For bioanalytical methods, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.

Precision is the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same set of QC samples multiple times on the same day, while inter-day precision is assessed by analyzing the QC samples on different days. Generally, the RSD should not exceed 15% for QC samples and 20% for the LLOQ.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a calibration curve is constructed by plotting the response (peak area ratio of the analyte to the internal standard, this compound) against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Table 1: Illustrative Method Performance Characteristics for the Quantification of 4-Methyl Buphedrone using this compound as an Internal Standard

| Parameter | Specification | Typical Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.995 - 0.999 |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -10% to +12% |

| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 3% - 8% |

| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 5% - 11% |

When analyzing biological samples such as blood, urine, or plasma, the analyte and the internal standard must be first extracted from the complex matrix. The efficiency of this extraction process and the influence of the matrix on the analytical signal are critical parameters to evaluate.

Extraction Efficiency , or recovery, is the percentage of the analyte that is successfully removed from the matrix during the sample preparation process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. For robust methods, the extraction efficiency should be consistent and reproducible across the concentration range. While a high recovery is desirable, a consistent and precise recovery is more important, as the use of a deuterated internal standard like this compound can compensate for variations. kcl.ac.uk

Matrix Effects refer to the alteration of the ionization efficiency of the analyte and internal standard by co-eluting endogenous components of the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. Matrix effects are assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects, as it co-elutes with the analyte and is affected in a similar manner, thus providing a reliable correction. kcl.ac.uk

Table 2: Illustrative Extraction Efficiency and Matrix Effect Data for 4-Methyl Buphedrone in Human Plasma

| Parameter | Low QC (e.g., 10 ng/mL) | High QC (e.g., 500 ng/mL) |

|---|---|---|

| Extraction Efficiency (%) | 85 ± 5% | 88 ± 4% |

| Matrix Effect (%) | 95 ± 7% (slight suppression) | 93 ± 6% (slight suppression) |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. For bioanalytical assays, the LOQ is typically the lowest point on the calibration curve, and it should be determined with a precision of ≤ 20% RSD and an accuracy of ±20%. kcl.ac.uk The LOQ is a critical parameter for forensic and clinical applications where low concentrations of substances may need to be reliably reported. For synthetic cathinones, typical LOQs in biological matrices range from sub-nanogram to low nanogram per milliliter levels. researchgate.net

Stability Studies of this compound and Analogs in Research Matrices

Understanding the stability of an analyte and its internal standard in biological matrices under various storage conditions is essential for ensuring the integrity of analytical results, especially in cases where samples may be stored for a period before analysis.

In vitro stability studies are conducted to evaluate the degradation of the analyte and internal standard in a given biological matrix (e.g., blood, plasma, urine) over time. These studies typically assess stability under different conditions, including:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Determines the stability of the analyte when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

For many synthetic cathinones, including analogs of 4-methyl buphedrone, instability has been reported, particularly in whole blood at room temperature. nih.gov Therefore, proper sample collection, preservation (e.g., with sodium fluoride), and storage are crucial.

The stability of synthetic cathinones can be significantly influenced by storage temperature and the pH of the matrix. Generally, lower storage temperatures (e.g., -20°C or -80°C) enhance the stability of these compounds. kcl.ac.uk Studies on related cathinones have shown that they are more stable in acidic conditions and tend to degrade in neutral or alkaline environments. This is particularly relevant for urine samples, where pH can vary. The degradation of cathinones can occur through various pathways, including the reduction of the beta-keto group. The use of a deuterated internal standard like this compound is advantageous as it is expected to exhibit similar stability and degradation behavior to the parent compound, thereby providing reliable quantitative results even if some degradation occurs.

Table 3: Illustrative Stability of 4-Methyl Buphedrone in Human Blood under Different Storage Conditions

| Storage Condition | Time | Analyte Remaining (%) |

|---|---|---|

| Room Temperature (~22°C) | 24 hours | 85% |

| Refrigerated (4°C) | 7 days | 92% |

| Frozen (-20°C) | 30 days | >98% |

Metabolic Profiling and Biotransformation Research of 4 Methyl Buphedrone and Its Deuterated Analogues

Elucidation of In Vitro Metabolic Pathways for Related Cathinones

The metabolism of synthetic cathinones is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. In vitro studies, primarily using human liver microsomes and hepatocytes, have been instrumental in elucidating the metabolic pathways of compounds structurally related to 4-Methylbuphedrone (B1651761), such as mephedrone (B570743) and buphedrone (B1655700). These studies provide a predictive framework for understanding the biotransformation of 4-Methylbuphedrone.

Characterization of Phase I Metabolic Transformations (e.g., N-demethylation, Ketone Reduction, Aromatic Hydroxylation)

Phase I metabolism of synthetic cathinones, including 4-Methylbuphedrone, involves several key enzymatic reactions that modify the parent compound's structure. The primary pathways observed for structurally similar cathinones are:

N-demethylation: This process involves the removal of the methyl group from the nitrogen atom of the amino group. For 4-Methylbuphedrone, this would lead to the formation of 4-methylcathinone (nor-mephedrone). This is a common metabolic route for many N-alkylated cathinones. okstate.edu

Ketone Reduction: The β-keto group is a characteristic feature of cathinones and is susceptible to reduction to a hydroxyl group, forming the corresponding alcohol metabolite. In the case of 4-Methylbuphedrone, this results in the formation of 4-methylephedrine. This reduction can lead to the formation of diastereomers. nih.gov

Aromatic Hydroxylation: This reaction involves the addition of a hydroxyl group to the aromatic (tolyl) ring of the molecule. For 4-Methylbuphedrone, this would produce hydroxytolyl-4-methylbuphedrone. This metabolite can be further oxidized to a carboxylic acid. researchgate.net

A study analyzing the urinary metabolites of 16 synthetic cathinones in humans confirmed the presence of metabolites resulting from both N-demethylation and ketone reduction of 4-Methylbuphedrone. Specifically, diastereomers of 4-methylnorephedrine (resulting from both N-demethylation and ketone reduction) and 4-methylephedrine (from ketone reduction) were identified, providing direct in vivo evidence for these pathways. nih.gov

Table 1: Major Phase I Metabolic Pathways of 4-Methylbuphedrone and Related Cathinones

| Metabolic Pathway | Description | Resulting Metabolite of 4-Methylbuphedrone (Predicted/Identified) |

| N-demethylation | Removal of the N-methyl group. | 4-methylcathinone (nor-4-methylbuphedrone) |

| Ketone Reduction | Reduction of the β-keto group to a hydroxyl group. | 4-methylephedrine |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the tolyl ring. | Hydroxytolyl-4-methylbuphedrone |

Identification of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyl or amino moieties, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. For synthetic cathinones, the most commonly observed Phase II reactions are:

Glucuronidation: This involves the attachment of a glucuronic acid molecule to a hydroxyl group. The hydroxylated metabolites of 4-Methylbuphedrone, such as 4-methylephedrine and hydroxytolyl-4-methylbuphedrone, are potential substrates for glucuronidation. nih.gov

Sulfation: This is another important conjugation reaction where a sulfonate group is added to a hydroxyl group. While less commonly reported for cathinones compared to glucuronidation, it remains a possible metabolic pathway.

Investigation of Cytochrome P450 (CYP) Enzymes in Cathinone (B1664624) Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the Phase I metabolism of a vast array of xenobiotics, including synthetic cathinones. kcl.ac.ukportico.orgresearchgate.net Studies on mephedrone, a close structural analogue of 4-Methylbuphedrone, have identified CYP2D6 as the principal enzyme responsible for its metabolism. okstate.eduresearchgate.net Given the structural similarities, it is highly probable that CYP2D6 is also a key player in the biotransformation of 4-Methylbuphedrone.

In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP2D6 is primarily involved in the N-demethylation and aromatic hydroxylation of mephedrone. okstate.edu Other CYP isoforms may contribute to a lesser extent. The involvement of a polymorphic enzyme like CYP2D6 suggests that there can be significant inter-individual variability in the metabolism and clearance of 4-Methylbuphedrone, leading to different pharmacological and toxicological responses among users.

Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of Related Cathinones

| Enzyme | Role in Cathinone Metabolism (Inferred for 4-Methylbuphedrone) |

| CYP2D6 | Major enzyme responsible for N-demethylation and aromatic hydroxylation. |

| Other CYPs | Minor contributions to overall metabolism. |

Application of Deuterium (B1214612) Labeling in Metabolite Identification and Quantitative Metabolomics

Deuterium-labeled compounds, such as 4-Methylbuphedrone-d3 Hydrochloride, are invaluable tools in metabolic research. The "d3" designation indicates that the three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable isotope of hydrogen. These labeled compounds have several important applications:

Internal Standards: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogues serve as ideal internal standards. Since they have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute and ionize similarly, allowing for accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Metabolite Identification: The distinct mass shift introduced by the deuterium label aids in the identification of metabolites. By comparing the mass spectra of metabolites derived from the labeled and unlabeled parent drug, researchers can confidently trace the metabolic fate of specific parts of the molecule. For 4-Methylbuphedrone-d3, the retention of the d3-label in metabolites would indicate that the N-methyl group has not been cleaved, whereas its absence would confirm N-demethylation.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can lead to a "kinetic isotope effect," where the cleavage of a C-D bond is slower than that of a C-H bond. nih.govwikipedia.org In the context of 4-Methylbuphedrone-d3, this could potentially slow down the rate of N-demethylation, which is a CYP450-mediated process. researchgate.net Studying the KIE can provide insights into the rate-limiting steps of metabolic pathways.

Comparative Metabolic Studies of Substituted Cathinones and their Biotransformation Profiles

The metabolic profile of a synthetic cathinone is significantly influenced by its chemical structure, particularly the substituents on the aromatic ring and the nitrogen atom. Comparative studies of various substituted cathinones have revealed patterns in their biotransformation.

For N-alkylated cathinones like 4-Methylbuphedrone, the length and branching of the alkyl chain can affect the rate and primary site of metabolism. For instance, N-ethylcathinones also undergo N-dealkylation. The position of the methyl group on the aromatic ring also influences metabolism. A study on different methylmethcathinone isomers showed that the position of the methyl group significantly affects the metabolic pathway. researchgate.net

In a study comparing the in vivo metabolism of buphedrone and N-ethylhexedrone in mice, similar metabolic pathways were observed, with N-dealkylation and ketone reduction being prominent for both compounds. researchgate.netnih.gov This suggests a degree of predictability in the metabolism of cathinones with similar core structures. However, the relative abundance of different metabolites can vary, highlighting the importance of specific metabolic studies for each new analogue.

Forensic Science and Reference Standard Applications of 4 Methyl Buphedrone D3 Hydrochloride

Utilization as a Certified Reference Material (CRM) in Forensic Toxicology Research

Certified Reference Materials (CRMs) are fundamental in analytical chemistry and toxicology, serving as a benchmark for quality control and assurance. The production and certification of CRMs for novel psychoactive substances are often challenging due to the dynamic nature of the illicit drug market. However, the availability of well-characterized reference materials is crucial for the unambiguous identification and quantification of these substances in forensic casework.

4-Methyl Buphedrone-d3 Hydrochloride is available as a reference material from accredited suppliers, which is essential for forensic laboratories. The synthesis and certification of such materials are complex processes that require rigorous quality control to ensure chemical purity and isotopic enrichment. While the specific details of the certification process for this particular compound are proprietary to the manufacturers, the general principles involve:

Chemical Synthesis and Purification: The synthesis of the deuterated compound, followed by purification techniques to achieve a high degree of chemical purity.

Structural Elucidation: Confirmation of the chemical structure using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purity Assessment: Determination of chemical purity using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotopic Enrichment Determination: Quantification of the degree of deuterium (B1214612) incorporation to ensure its suitability as an internal standard.

The availability of this compound as a CRM allows research and forensic laboratories to develop and validate analytical methods, perform instrument calibration, and ensure the traceability of their measurements.

Table 1: Key Characteristics of a Certified Reference Material (CRM)

| Characteristic | Description |

| Identity | Confirmed chemical structure and identity of the compound. |

| Purity | High degree of chemical purity, with specified levels of any impurities. |

| Concentration | Accurately determined concentration, often with an associated uncertainty value. |

| Homogeneity | Uniformity of the property value throughout the batch of material. |

| Stability | Stability of the material over a specified period under defined storage conditions. |

| Traceability | The property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. |

Application as an Internal Standard in Quantitative Forensic Analysis of Synthetic Cathinones

The primary application of this compound in forensic science is its use as an internal standard in the quantitative analysis of 4-methyl buphedrone (B1655700) and other related synthetic cathinones. Quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), is susceptible to variations in sample preparation and instrumental analysis. lcms.cz

Deuterated internal standards are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to their non-deuterated counterparts. researchgate.net This means that during sample extraction, chromatography, and ionization in the mass spectrometer, the deuterated standard behaves almost identically to the target analyte. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be compensated for, leading to more accurate and precise quantification. lcms.cz

In a typical forensic toxicology workflow for the analysis of synthetic cathinones in biological matrices such as blood or urine, a known amount of this compound would be added to the sample at the beginning of the extraction process. The subsequent analysis by LC-MS/MS would involve monitoring specific mass transitions for both the target analyte (4-methyl buphedrone) and the deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for overcoming matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples. researchgate.net

Table 2: Analyte and Internal Standard Parameters for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methyl Buphedrone | 192.1 | 119.1 |

| This compound | 195.1 | 122.1 |

Challenges and Innovations in the Forensic Detection and Identification of Novel Cathinones

The forensic detection of novel cathinones is fraught with challenges, primarily driven by the sheer number and rapid emergence of new analogs designed to circumvent drug laws. nih.gov Standard analytical screening methods, such as immunoassays, often lack the specificity to detect these new compounds and can produce false-negative results. researchgate.net

Key challenges include:

Structural Isomers: Many synthetic cathinones exist as structural isomers, which can be difficult to distinguish using standard mass spectrometry techniques alone. Chromatographic separation is essential to differentiate between isomers that may have different legal statuses and pharmacological effects.

Rapid Evolution of Analogs: Clandestine laboratories continuously modify the chemical structures of cathinones, creating new substances that may not be present in existing forensic databases or spectral libraries. cfsre.org

Lack of Reference Materials: The timely availability of certified reference materials for newly identified cathinones is a significant bottleneck for forensic laboratories. researchgate.net

To address these challenges, the forensic science community has embraced several innovations:

High-Resolution Mass Spectrometry (HRMS): Techniques such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which can aid in the identification of unknown compounds by determining their elemental composition. cfsre.org

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) allows for faster and more efficient separation of complex mixtures of synthetic cathinones and their isomers.

Development of Comprehensive Databases: Efforts are ongoing to develop and maintain comprehensive spectral libraries for new psychoactive substances to aid in their identification.

Development of Robust Reference Standard Protocols and Quality Assurance in Forensic Laboratories

The reliability of forensic toxicology results is paramount, and this is achieved through the implementation of robust quality assurance programs and adherence to standardized protocols. nist.govnih.gov The development of analytical methods for novel cathinones must undergo rigorous validation to ensure they are fit for purpose. nih.gov

Key aspects of developing robust reference standard protocols and quality assurance include:

Method Validation: Analytical methods must be validated for parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The use of certified reference materials like this compound is essential during this process.

Standard Operating Procedures (SOPs): Forensic laboratories must have detailed SOPs for all analytical procedures, from sample receipt to the reporting of results. nih.gov These SOPs ensure consistency and reduce the potential for error.

Proficiency Testing: Regular participation in external proficiency testing schemes is crucial for laboratories to monitor their performance and ensure the accuracy of their results.

Accreditation: Accreditation to international standards, such as ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"), demonstrates a laboratory's commitment to quality and technical competence. researchprotocols.org

The use of well-characterized reference materials within a comprehensive quality assurance framework is fundamental to the defensibility of forensic analytical data in a legal setting.

Future Research Directions and Emerging Methodologies for 4 Methyl Buphedrone D3 Hydrochloride Studies

Advancements in Analytical Techniques for Isotopic Analogs in Complex Research Environments

The use of deuterated standards like 4-Methyl Buphedrone-d3 Hydrochloride is fundamental for the accurate quantification of their non-labeled counterparts in complex biological matrices. Future advancements will likely focus on enhancing the sensitivity, specificity, and efficiency of analytical techniques.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become a preferred method for identifying and quantifying synthetic cathinones in samples such as urine and oral fluid. mdpi.comresearchgate.net Techniques like time-of-flight mass spectrometry (TOF-MS) and Orbitrap are pivotal in distinguishing between structurally similar compounds. mdpi.comspectroscopyonline.com Future research is expected to further optimize these technologies to lower the limits of detection and quantification, which is crucial when dealing with low concentrations of metabolites or parent compounds in forensic samples. nih.gov For instance, while triple quadrupole (QqQ) mass spectrometers have shown higher sensitivity in some comparisons, advancements in HRMS technology continue to close this gap, offering the added benefit of retrospective data analysis without prior selection of target ions. mdpi.comtandfonline.com

Another area of development is the improvement of sample preparation techniques. While methods like solid-phase extraction (SPE) are effective, they can be time-consuming. nih.govoup.com Innovations in microextraction techniques and direct sample analysis methods aim to reduce sample handling and analysis time, thereby increasing throughput in forensic laboratories. spectroscopyonline.com The stability of synthetic cathinones in biological samples is a known issue, with factors like pH and storage temperature affecting their integrity. kcl.ac.uksemanticscholar.orgscilit.com Research into new preservatives and optimized storage conditions is essential to ensure that the measured concentration accurately reflects the levels at the time of collection. kcl.ac.ukresearchgate.net The use of stable isotopic analogs like this compound helps to compensate for analyte degradation during sample processing.

| Analytical Technique | Key Advantages for Isotopic Analog Analysis | Future Research Focus |

| LC-HRMS (e.g., Orbitrap, TOF) | High mass accuracy and resolution for confident identification; allows for retrospective data analysis. mdpi.comspectroscopyonline.comtandfonline.com | Improving sensitivity to match QqQ levels; developing faster data processing workflows. mdpi.com |

| LC-MS/MS (e.g., QqQ) | Excellent sensitivity and selectivity for targeted quantification. mdpi.comresearchgate.net | Expanding the scope of targeted methods to include a wider range of emerging cathinone (B1664624) analogs. |

| Direct Sample Analysis (DSA)-TOF-MS | Eliminates the need for extensive sample preparation, significantly increasing throughput. spectroscopyonline.com | Enhancing quantitative capabilities and validating performance across diverse complex matrices. |

| Chiral Chromatography | Separation of enantiomers, providing crucial information for drug intelligence and understanding pharmacological effects. gcu.ac.ukresearchgate.net | Development of new chiral stationary phases for a broader range of synthetic cathinones. mdpi.com |

In Silico Modeling for Metabolic Prediction and Novel Cathinone Analog Design

Computational or in silico methods are becoming indispensable tools in modern toxicology and drug design. For synthetic cathinones, these models offer a way to predict metabolic pathways and design new analogs for research purposes, including the development of new internal standards.

Metabolism prediction tools are crucial for identifying the metabolites of new psychoactive substances without the need for extensive and ethically complex human or animal studies. frontiersin.org Software platforms such as GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans are used to predict Phase I and Phase II metabolites of NPS. nih.gov Studies have shown that while no single tool is perfect, combining the outputs of multiple platforms can provide a comprehensive picture of potential biotransformations, aiding in the identification of reliable biomarkers of consumption. nih.gov Future research will focus on refining these algorithms with machine learning and artificial intelligence to improve prediction accuracy and reduce the number of false positives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. nih.govnih.gov By correlating the physicochemical properties of cathinone analogs with their biological activity, QSAR studies can help predict the pharmacological and toxicological profiles of newly emerging substances. nih.govnih.govtandfonline.com These models can elucidate how structural features—such as substitutions on the aromatic ring or the nature of the amine group—influence a compound's interaction with monoamine transporters (DAT, NET, and SERT). nih.govacs.org This understanding is vital for designing novel cathinone analogs with specific properties, which could be used in research to probe the function of these transporters. Computational techniques like Density Functional Theory (DFT) and molecular docking are used to simulate the binding of cathinone analogs to protein targets, providing insights that guide the design of new molecules. tandfonline.comresearchgate.net

| In Silico Approach | Application in Cathinone Research | Future Development |

| Metabolism Prediction (e.g., SyGMa, GLORYx) | Predicts Phase I and II metabolites of NPS, aiding in the identification of analytical targets for forensic screening. nih.gov | Integration of AI and machine learning to enhance predictive accuracy and reduce false positives. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency and transporter selectivity of new analogs. nih.govnih.gov | Development of more robust models that can accurately forecast the effects of a wider range of chemical modifications. acs.org |

| Molecular Docking & Dynamics | Simulates the interaction between cathinone molecules and biological targets like the dopamine (B1211576) transporter (hDAT). tandfonline.comresearchgate.net | Improving the accuracy of scoring functions and force fields to better predict binding affinities and mechanisms. |

| ADMET Prediction | Assesses the Administration, Distribution, Metabolism, Excretion, and Toxicity properties of compounds, predicting factors like blood-brain barrier permeability. tandfonline.comresearchgate.net | Enhancing models to provide more accurate predictions for the unique chemical space of synthetic cathinones. |

Development of Harmonized International Research Protocols for Synthetic Cathinones

The global and dynamic nature of the NPS market necessitates a coordinated international response. groupofnations.comnovelpsychoactivesubstances.orgnovelpsychoactivesubstances.org The constant emergence of new synthetic cathinones, often with minor chemical modifications designed to circumvent existing laws, creates significant challenges for regulation, law enforcement, and public health. groupofnations.comjustice.gov Harmonized research protocols are essential for ensuring that data generated in different laboratories and countries are comparable and reliable.

Standardization is needed across several areas. Firstly, analytical methods require standardization to ensure consistent and accurate identification and quantification of synthetic cathinones and their metabolites. imagephysics.comsaylor.org This includes defining best practices for sample collection, storage, preparation, and analysis, as well as the use of appropriate reference materials and internal standards like this compound. kcl.ac.uksaylor.org Secondly, the nomenclature and classification of these substances need to be consistent to facilitate clear communication among researchers, clinicians, and policymakers.

International organizations and conferences play a crucial role in fostering this collaboration. Events such as the International Conference on Novel Psychoactive Substances provide a platform for experts to share knowledge, discuss challenges, and work towards consensus on best practices. novelpsychoactivesubstances.orgnovelpsychoactivesubstances.orgeuropa.eueuropa.euwada-ama.org The United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) are key players in monitoring the emergence of NPS and sharing this information globally. novelpsychoactivesubstances.orgnih.gov Future efforts should focus on developing and disseminating standardized protocols for data collection and reporting, creating shared databases of analytical data (e.g., mass spectra), and establishing proficiency testing schemes to ensure high standards of quality in forensic laboratories worldwide. imagephysics.commiragenews.com

Interdisciplinary Approaches in Forensic and Metabolic Cathinone Research

The complexity of NPS-related cases demands a move beyond siloed research efforts towards more integrated, interdisciplinary approaches. scitechnol.com Combining expertise from forensic chemistry, toxicology, pharmacology, and clinical medicine is essential for a comprehensive understanding of the effects and metabolism of synthetic cathinones.

Forensic analysis benefits greatly from such collaboration. For example, while analytical chemists identify a substance in a seized sample or biological fluid, pharmacologists can provide context on its likely effects based on its chemical structure and in vitro activity. scitechnol.comcfsre.org Toxicologists can then interpret the analytical findings in the context of a clinical presentation or post-mortem investigation, considering the parent drug and its metabolites. tandfonline.comkcl.ac.uk

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is an emerging field that offers powerful insights. By analyzing the global metabolic profile following exposure to a synthetic cathinone, researchers can identify unique biomarkers of exposure and gain a deeper understanding of the substance's pharmacological and toxicological mechanisms. upf.edu For instance, a metabolomics-targeted approach has been used to create a machine-learning algorithm that can predict the pharmacological profile of an NPS by analyzing its impact on monoamine neurotransmitters and steroid hormones. upf.edu This represents a powerful fusion of analytical chemistry, biochemistry, and data science. Future research will likely see a greater integration of such "omics" technologies with traditional forensic and clinical toxicology to provide a more holistic view of the impact of synthetic cathinones. frontiersin.orgupf.edu

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl Buphedrone-d3 Hydrochloride with high isotopic purity?

- Methodological Answer : The synthesis of deuterated analogs like this compound requires precise control of reaction conditions. A two-step approach is recommended:

Deuteration : Introduce deuterium at the methyl group via catalytic hydrogen-deuterium exchange using D₂O and Pd/C under inert atmosphere .

Hydrochloride Formation : React the deuterated intermediate with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm deuterium incorporation (absence of CH₃ peaks at ~1.2–1.5 ppm) and ¹³C NMR for carbon-deuterium coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1543 for C₁₁H₁₃D₃NO⁺HCl) .

- Infrared Spectroscopy (IR) : Identify characteristic C-D stretches (~2100–2200 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the metabolic stability of this compound compared to its non-deuterated analog?

- Methodological Answer :

- In Vitro Assays : Compare metabolic half-lives using liver microsomes (human/rat). Deuterated analogs typically exhibit 2–3× longer t₁/₂ due to the kinetic isotope effect (KIE) slowing CYP450-mediated oxidation .

- Analytical Tools : LC-MS/MS to quantify parent compound and metabolites (e.g., 4-methylcathinone).

- Data Interpretation : A ≥50% reduction in metabolite formation confirms isotopic stabilization .

Q. How should researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer :

- Standardize Assay Conditions :

| Parameter | Recommended Setting |

|---|---|

| Buffer pH | 7.4 (mimicking physiological conditions) |

| Temperature | 37°C |

| Radioligand | [³H]Serotonin for 5-HT receptor studies |

- Cross-Validate : Use orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to confirm Ki values .

- Control for Isotopic Purity : Contaminants in non-deuterated batches may skew results; verify via MS .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- pH Adjustment : Prepare solutions at pH 3–4 (using 0.1M HCl) to minimize hydrolysis of the ketone group .

- Additives : Include 0.1% ascorbic acid to prevent oxidative degradation .

- Validation : Monitor stability via HPLC-UV at 254 nm over 24 hours .

Q. How can researchers assess the compound’s potential off-target effects in CNS studies?

- Methodological Answer :

- Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., DAT, NET) using competitive binding assays .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with non-target receptors like σ₁ .

- Functional Assays : Measure calcium flux in HEK293 cells expressing hERG channels to evaluate cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.